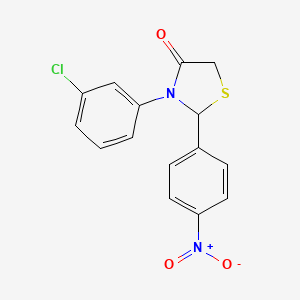
3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It is a heterocyclic organic compound that has been extensively studied for its potential in various scientific research applications.
科学的研究の応用
3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been studied for its potential in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been studied for its potential in the treatment of diabetes, as it has been found to exhibit insulin-sensitizing effects.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of PPAR-gamma, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. In addition, it has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, it has been shown to exhibit antibacterial properties by inhibiting the growth of bacterial cells.
実験室実験の利点と制限
One of the main advantages of 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is that it is relatively easy to synthesize and purify. In addition, it exhibits a wide range of potential applications in various scientific research fields. However, one of the main limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are a number of future directions for the study of 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one. One potential direction is to further investigate its potential in the treatment of diabetes, as it has been found to exhibit insulin-sensitizing effects. Another potential direction is to investigate its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Furthermore, it may be worthwhile to investigate its potential as an antibacterial agent, as it has been shown to inhibit the growth of bacterial cells. Finally, further research is needed to fully understand its mechanism of action, which may lead to the development of more effective applications in various scientific research fields.
合成法
The synthesis of 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can be achieved through a reaction between 3-chlorobenzaldehyde and 4-nitrobenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
特性
IUPAC Name |
3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-11-2-1-3-13(8-11)17-14(19)9-22-15(17)10-4-6-12(7-5-10)18(20)21/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWDAGSOHPSVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975773 |
Source


|
| Record name | 3-(3-Chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one | |
CAS RN |
6036-85-7 |
Source


|
| Record name | 3-(3-Chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)

![2-[2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5113233.png)
![1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5113240.png)
![11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5113251.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5113253.png)
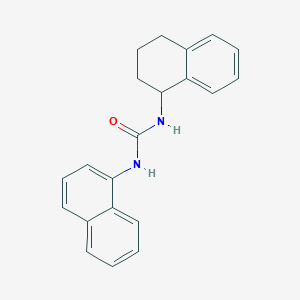
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5113289.png)
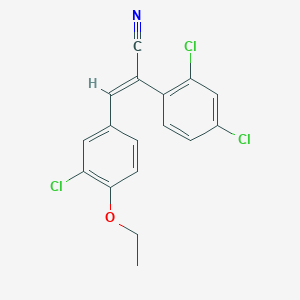
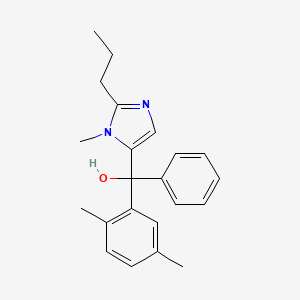
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5113308.png)
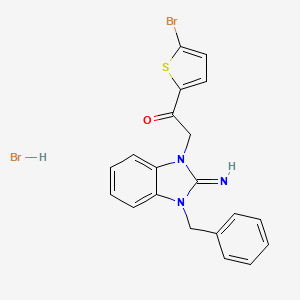
![N-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-thiophenesulfonamide](/img/structure/B5113317.png)
![1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5113326.png)